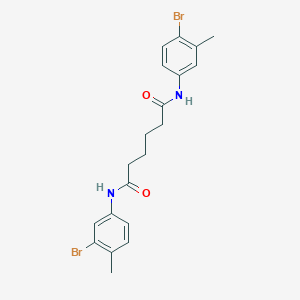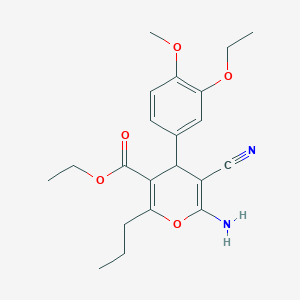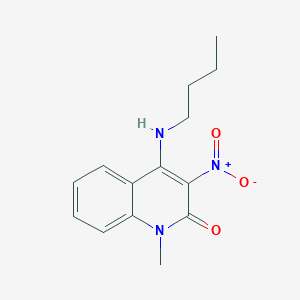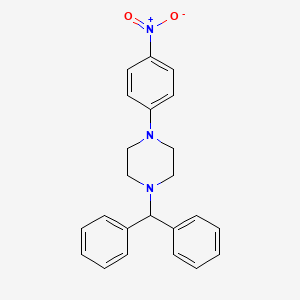
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, also known as BBH7, is a chemical compound that has been widely studied for its potential applications in scientific research. BBH7 is a derivative of the widely used pharmaceutical drug gabapentin, which is commonly used to treat seizures and neuropathic pain. BBH7 has been found to have a range of unique properties that make it a promising candidate for use in scientific research.
作用机制
The exact mechanism of action of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is not yet fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been found to bind to a subtype of voltage-gated calcium channels known as the alpha-2-delta subunit, which is involved in the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
Studies have shown that N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has a range of biochemical and physiological effects, including the ability to reduce the release of glutamate and substance P in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use, including the fact that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
未来方向
There are many potential future directions for research on N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of new synthetic methods for producing N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide, as well as the investigation of its potential applications in other areas of scientific research. Overall, N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is a promising compound with many potential applications in scientific research and drug development.
合成方法
The synthesis of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide involves a multi-step process that begins with the reaction of 3-bromo-4-methylbenzoyl chloride and 4-bromo-3-methylbenzoyl chloride with hexanediamine. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising applications of N-(3-bromo-4-methylphenyl)-N'-(4-bromo-3-methylphenyl)hexanediamide is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
属性
IUPAC Name |
N'-(3-bromo-4-methylphenyl)-N-(4-bromo-3-methylphenyl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2/c1-13-7-8-16(12-18(13)22)24-20(26)6-4-3-5-19(25)23-15-9-10-17(21)14(2)11-15/h7-12H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSKECCWSSBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)



![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)


![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)